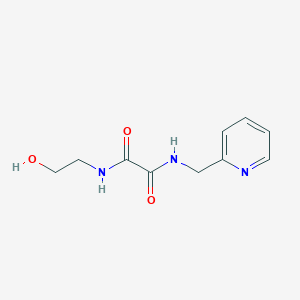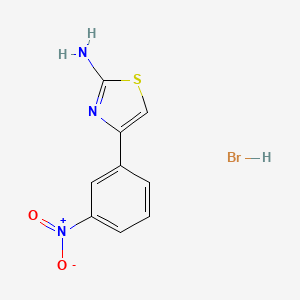![molecular formula C21H28N2O4 B4962167 ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate, commonly known as BBP, is a chemical compound that belongs to the family of benzoxazole derivatives. BBP is a fluorescent compound that is widely used in scientific research for its unique properties.
作用機序
BBP works by binding to specific molecules and emitting fluorescence upon excitation with light. BBP has a high quantum yield, which makes it a sensitive probe for the detection of low concentrations of target molecules. The binding of BBP to target molecules can induce conformational changes, which can be detected by changes in fluorescence intensity or emission spectra.
Biochemical and Physiological Effects:
BBP has been shown to have low toxicity and does not affect the viability of cells or tissues. BBP has been used in live-cell imaging studies to track the movement of molecules and to monitor changes in cellular processes. BBP has also been used in animal studies to track the biodistribution of drugs and to study the pharmacokinetics of compounds.
実験室実験の利点と制限
BBP has several advantages for lab experiments, including its high sensitivity, low toxicity, and broad applicability for the detection of various biological molecules. However, BBP has some limitations, including its limited photostability and its susceptibility to quenching by oxygen and other molecules.
将来の方向性
BBP has many potential future directions for scientific research. One area of research is the development of new biosensors and imaging probes based on BBP. Another area of research is the optimization of BBP for in vivo imaging and drug delivery applications. Additionally, BBP can be used in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases.
Conclusion:
BBP is a versatile fluorescent probe that has many applications in scientific research. BBP has been used to detect various biological molecules, including DNA, RNA, proteins, and lipids. BBP has low toxicity and has been used in live-cell imaging studies and animal studies. BBP has several advantages for lab experiments, including its high sensitivity and broad applicability. However, BBP has some limitations, including its limited photostability and susceptibility to quenching. BBP has many potential future directions for scientific research, including the development of new biosensors and imaging probes and the optimization of BBP for in vivo applications.
合成法
BBP can be synthesized by the reaction between 2-butyl-1,3-benzoxazole-5-carboxylic acid and 1-(2-chloroethyl)piperidine-2-carboxylate in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction proceeds at room temperature for several hours, and the resulting product is purified by column chromatography.
科学的研究の応用
BBP is widely used in scientific research as a fluorescent probe for the detection of various biological molecules. BBP has been used to detect DNA, RNA, proteins, and lipids in living cells and tissues. BBP is also used as a sensor for the detection of metal ions such as copper, zinc, and iron. BBP has been used in the development of biosensors for the detection of foodborne pathogens and environmental pollutants.
特性
IUPAC Name |
ethyl 2-[1-(2-butyl-1,3-benzoxazole-5-carbonyl)piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-3-5-9-19-22-17-13-15(10-11-18(17)27-19)21(25)23-12-7-6-8-16(23)14-20(24)26-4-2/h10-11,13,16H,3-9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTAASQLECEDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCCC3CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
